molecular formula C23H28N2O5S B3001356 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid CAS No. 1100220-82-3

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B3001356
CAS No.: 1100220-82-3
M. Wt: 444.55
InChI Key: JBFAWVSYBFPUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a multifunctional small molecule characterized by a tetrahydrobenzo[b]thiophene core modified with ethoxycarbonyl, oxoamide, and phenethylamino substituents. Key structural features include:

  • Ethoxycarbonyl group: Enhances lipophilicity and modulates electronic properties .
  • Tetrahydrobenzo[b]thiophene: Provides rigidity and sulfur-based pharmacophoric interactions .
  • Phenethylamino substituent: Introduces aromatic and amine functionalities for targeted binding .

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxo-2-(2-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h3-5,8-9,17,24H,2,6-7,10-14H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFAWVSYBFPUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]thiophene ring system.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification or other suitable reactions.

    Attachment of the Phenethylamino Group: This step involves the coupling of the phenethylamine moiety to the core structure.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activities. For instance, studies have shown that compounds related to tetrahydrobenzo[b]thiophenes can inhibit viral replication in various models. This suggests that the ethoxycarbonyl substituent may enhance the bioactivity of the base structure against viral pathogens .

Antitumor Activity : Some derivatives have been screened for antitumor properties. The structural features of 4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid are believed to interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate promising results in inhibiting tumor cell growth in vitro .

Anti-inflammatory Effects : The compound has also shown potential anti-inflammatory effects. Certain derivatives have been tested for their ability to reduce inflammatory markers in experimental models, suggesting a possible therapeutic role in treating inflammatory diseases .

Case Studies

  • Antiviral Activity Against Herpes Simplex Virus (HSV) :
    • A study conducted by Sharma et al. demonstrated that specific derivatives of this compound inhibited HSV replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .
  • Antitumor Screening :
    • A comprehensive screening of various tetrahydrobenzo[b]thiophene derivatives revealed that the compound exhibited selective cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells. This highlights its potential as a lead compound for cancer therapy .
  • Anti-inflammatory Studies :
    • In a study assessing the anti-inflammatory properties of related compounds, it was found that several derivatives could significantly reduce pro-inflammatory cytokines in a murine model of inflammation. This positions the compound as a candidate for further development in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 62159-41-5)

  • Molecular Formula: C₁₅H₁₉NO₅S
  • Key Features: Lacks the phenethylamino group at position 2 of the butanoic acid.
  • Applications : Intermediate for bioactive molecules; used in peptide mimetics .

4-((3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 331760-61-3)

  • Molecular Formula: C₁₅H₁₇NO₆S
  • Key Features : Incorporates a 7-oxo group on the tetrahydrobenzo[b]thiophene ring.
  • Properties : Increased polarity due to the ketone group (MW: 339.36 g/mol; purity: 98%) .
  • Applications : Explored in kinase inhibition studies due to enhanced hydrogen-bonding capacity .

4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

  • Molecular Formula: C₁₈H₁₉NO₅S
  • Key Features : Substituted with methyl and phenyl groups on the thiophene ring.
  • Properties : Higher steric hindrance (MW: 361.41 g/mol) may reduce metabolic clearance .
  • Applications : Investigated for anti-inflammatory activity .

4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic acid (CAS 1022107-35-2)

  • Molecular Formula: C₁₆H₁₅F₆NO₅S
  • Key Features: Hexafluorobutanoic acid chain introduces strong electron-withdrawing effects.
  • Properties : Enhanced acidity and metabolic stability (MW: 447.36 g/mol) .
  • Applications : Fluorinated analogs for PET imaging or enzyme inhibition .

Biological Activity

The compound 4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several key steps and reactions. Notably, one method includes the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide. The final product is characterized using various spectroscopic techniques including NMR and IR spectroscopy .

1. Analgesic Activity

Research has shown that derivatives of this compound exhibit significant analgesic effects. A study evaluated the analgesic activity using the "hot plate" method on outbred white mice. The results indicated that the tested compounds demonstrated an analgesic effect that surpassed that of the standard drug metamizole .

2. Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of related compounds. A series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids were evaluated for their antimicrobial activity, showing promising results against various bacterial strains .

The potential mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary studies suggest interactions with specific receptors and pathways involved in pain modulation and microbial inhibition .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound and its derivatives:

Study Focus Findings
Study 1Analgesic EffectDemonstrated superior analgesic effect compared to metamizole in mice .
Study 2Antimicrobial ActivityShowed effective inhibition against multiple bacterial strains .
Study 3Mechanistic InsightsSuggested receptor interactions that may mediate analgesic and antimicrobial effects .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, including cyclocondensation of tetrahydrobenzo[b]thiophene derivatives and functionalization of the butanoic acid backbone. A general procedure (adapted from ) includes:

  • Reacting 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with benzoylisothiocyanate in 1,4-dioxane at room temperature.
  • Coupling the intermediate with phenethylamine via carbodiimide-mediated amidation.
    Validation:
  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm >95% purity.
  • Structural Confirmation: Employ 1^1H/13^13C NMR to verify substituent positions (e.g., ethoxycarbonyl at C3) and LC-MS for molecular weight validation .

Basic: What analytical techniques are critical for characterizing this compound’s stability in aqueous buffers?

Methodological Answer:

  • Degradation Studies: Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm, tracking thiophene ring absorbance).
  • Kinetic Analysis: Use high-resolution mass spectrometry (HRMS) to identify hydrolytic byproducts (e.g., cleavage of the ethoxycarbonyl group).
  • Stability Optimization: Adjust buffer pH (4.0–6.0) to minimize hydrolysis of the ester moiety, as demonstrated in γ-keto ester analogs .

Advanced: How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and target proteins (e.g., kinase domains). Focus on the phenethylamino group’s role in hydrophobic pocket binding.
  • QSAR Analysis: Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro IC50_{50} data from analogs (e.g., fluorophenyl-substituted butanoic acids) .
  • Theoretical Framework: Link results to enzyme inhibition mechanisms (e.g., competitive vs. allosteric) using transition-state analog theory .

Advanced: What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Validation: Cross-check assay conditions (e.g., ATP concentration in kinase assays) to identify protocol variability.
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding variables (e.g., solvent DMSO% differences) .

Advanced: How to design a mechanistic study to elucidate the compound’s mode of action in cellular models?

Methodological Answer:

  • Pathway Mapping: Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK or PI3K pathways) after treatment.
  • Knockout Models: CRISPR/Cas9-engineered cell lines (e.g., lacking putative receptors) can isolate direct vs. indirect effects.
  • Chemical Probes: Co-treat with inhibitors of related pathways (e.g., MEK inhibitors) to assess additive/synergistic effects, as shown in fluorophenyl butanoic acid studies .

Advanced: What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL threshold).
  • Prodrug Derivatization: Convert the carboxylic acid to a methyl ester (hydrolyzable in vivo) or pegylate the phenethylamino group.
  • In Silico Prediction: Use tools like ALOGPS to estimate logS and guide formulation design, referencing stress-testing protocols for γ-keto esters .

Basic: How to troubleshoot low yields in the final amidation step of the synthesis?

Methodological Answer:

  • Catalyst Screening: Test HATU vs. EDC/HOBt for coupling efficiency. HATU often improves yields in sterically hindered aminations.
  • Solvent Optimization: Replace DMF with DCM/THF mixtures to reduce side reactions (e.g., ethoxycarbonyl group hydrolysis).
  • Temperature Control: Conduct the reaction at 0–4°C to minimize racemization, as shown in Fmoc-protected amino acid syntheses .

Advanced: What biophysical techniques validate target engagement in complex biological matrices?

Methodological Answer:

  • Thermal Shift Assay (TSA): Monitor protein melting temperature shifts (± compound) via SYPRO Orange dye. A ΔTm_m > 2°C indicates binding.
  • ITC (Isothermal Titration Calorimetry): Quantify binding stoichiometry and thermodynamics (ΔH, ΔS) in serum-supplemented buffers.
  • CETSA (Cellular Thermal Shift Assay): Confirm target engagement in lysates using Western blot or MS detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.